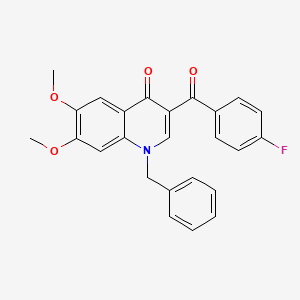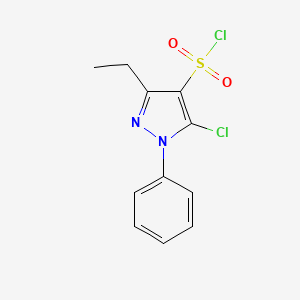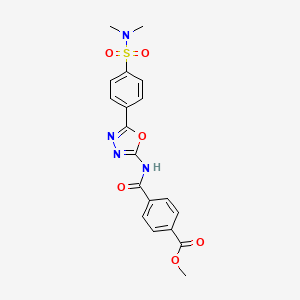![molecular formula C16H23ClN2O3 B2892486 2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2411279-79-1](/img/structure/B2892486.png)
2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, C13H18ClN3O3, and is commonly referred to as 2C-C.
Mecanismo De Acción
The exact mechanism of action of 2C-C is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that 2C-C has a number of biochemical and physiological effects. These include increased levels of serotonin and dopamine in the brain, as well as decreased levels of norepinephrine. The compound has also been shown to have a relaxing effect on the muscles, which may contribute to its anxiolytic and sedative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-C in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need to test the compound in large quantities. However, one limitation of using 2C-C in lab experiments is that it has not been extensively studied in vivo. This means that its effects on living organisms are not well understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2C-C. One area of interest is the compound's potential as a therapeutic agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in the treatment of anxiety disorders and insomnia.
Another area of interest is the compound's potential as a research tool. 2C-C could be used to study the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. Further studies are needed to determine the exact mechanism of action of 2C-C and its effects on the brain and other organs.
Finally, 2C-C could be used to develop new drugs with similar properties. Researchers could use the compound as a starting point to develop new compounds that are more potent, more selective, or have fewer side effects than 2C-C.
Métodos De Síntesis
The synthesis of 2C-C involves the reaction of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane in the presence of sodium amide to form 1-(3,5-dimethoxyphenyl)-2-bromoethan-1-one. This compound is then reacted with diazepam in the presence of potassium tert-butoxide to form 2C-C.
Aplicaciones Científicas De Investigación
2C-C has been the subject of scientific research for its potential applications in various fields. One area of research has focused on the compound's potential as a therapeutic agent. Studies have shown that 2C-C has anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety disorders and insomnia.
Propiedades
IUPAC Name |
2-chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(17)16(20)19-6-4-5-18(7-8-19)13-9-14(21-2)11-15(10-13)22-3/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULZZAOCDUEDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2=CC(=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)
![1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B2892411.png)

![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2892416.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)



![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)